2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione
Overview
Description
Preparation Methods
The synthesis of LysoFP-NO2 involves several steps:
Starting Materials: The synthesis begins with the appropriate isoquinoline derivative.
Nitration: The isoquinoline derivative undergoes nitration to introduce the nitro group.
Morpholine Addition: The nitro compound is then reacted with morpholine to introduce the morpholinyl group.
Final Steps: The compound is further processed to achieve the final product, LysoFP-NO2.
The reaction conditions typically involve controlled temperatures and the use of solvents like chloroform for solubility .
Chemical Reactions Analysis
LysoFP-NO2 undergoes several types of chemical reactions:
Reduction: In the presence of lysosomal carbon monoxide, LysoFP-NO2 is reduced to LysoFP-NH2, which is highly fluorescent
Selectivity: The compound is selective for carbon monoxide over various reactive nitrogen, oxygen, and sulfur species
Common reagents and conditions include aqueous buffers and controlled pH environments to facilitate the reduction process .
Scientific Research Applications
LysoFP-NO2 has several applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting carbon monoxide in various chemical reactions.
Biology: Employed in imaging studies to visualize carbon monoxide within living cells, particularly in lysosomes
Medicine: Potential applications in studying the role of carbon monoxide in cellular processes and diseases.
Industry: Utilized in the development of sensors and detection systems for carbon monoxide
Mechanism of Action
The mechanism of action of LysoFP-NO2 involves its transformation in the presence of lysosomal carbon monoxide:
Transformation: LysoFP-NO2 is converted into LysoFP-NH2, which is highly fluorescent.
Selectivity: The compound is selective for carbon monoxide, ensuring minimal interference from other reactive species
Comparison with Similar Compounds
LysoFP-NO2 is unique in its high selectivity and fluorescence response to carbon monoxide. Similar compounds include:
NIR-CO: A near-infrared fluorescent probe for carbon monoxide, offering different spectral properties.
LysoFP-NO2 stands out due to its lysosome-targeting ability and high fluorescence intensity upon reaction with carbon monoxide .
Properties
IUPAC Name |
2-(2-morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c22-17-14-3-1-2-12-10-13(21(24)25)11-15(16(12)14)18(23)20(17)5-4-19-6-8-26-9-7-19/h1-3,10-11H,4-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBIIGAYEJQXCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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